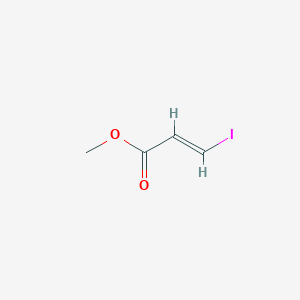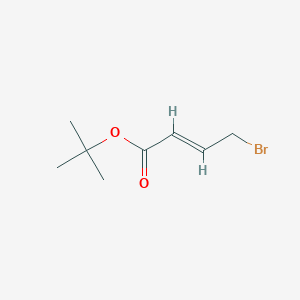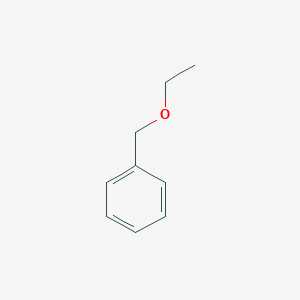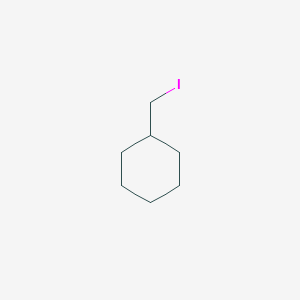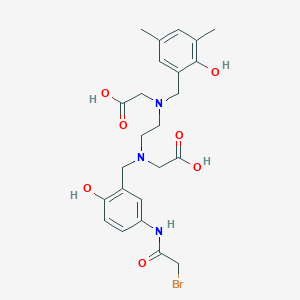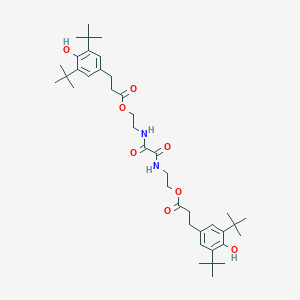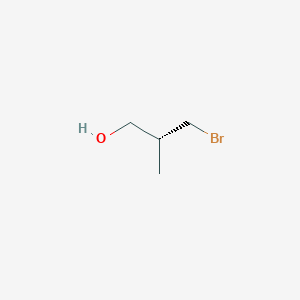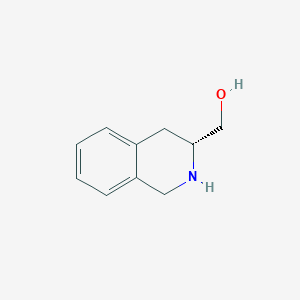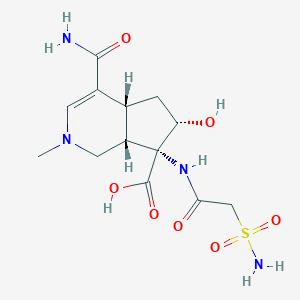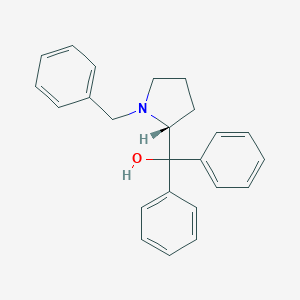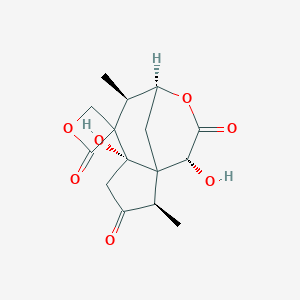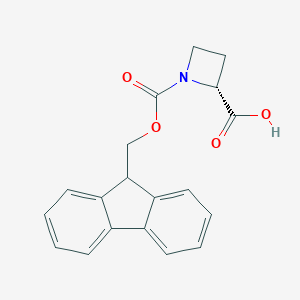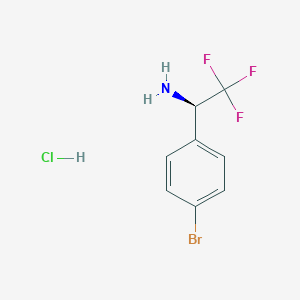
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-bromobenzaldehyde with an amine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride may involve:
Large-scale synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of reaction conditions: Employing high-throughput screening to identify optimal conditions for each step.
Purification: Using advanced chromatographic techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.
Building Block: Serves as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The bromophenyl group may interact with hydrophobic pockets in target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride: The enantiomer of the compound, with different biological activity.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-2,2,2-trifluoroethanol: An alcohol derivative with different reactivity.
Uniqueness
®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDERGPILUSRV-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
